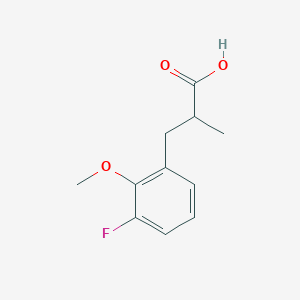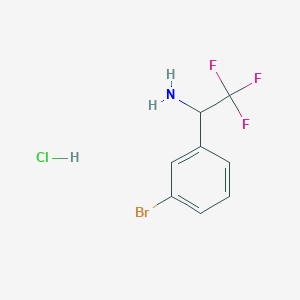
1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride
Descripción general
Descripción
This compound is an organic molecule that contains a bromophenyl group, a trifluoroethylamine group, and a hydrochloride group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, a-bromo nitroalkanes can be coupled to acyl hydrazides to deliver disubstituted oxadiazoles . This method avoids the formation of a 1,2-diacyl hydrazide intermediate .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Trifluoromethyl Derivatives : The compound has been used in the synthesis of various trifluoromethyl derivatives. For example, in a study by Pichat and Tostain (1979), it was involved in the synthesis of a novel anorexigene marked with 14C (Pichat & Tostain, 1979).
Investigation of Solvolysis : It has been a subject of research in studying the solvolysis rates of various derivatives, helping in understanding the behavior of different substituents in chemical reactions (Fujio et al., 1997).
Role in Synthetic Chemistry : The compound is used in the synthesis of various chemically significant structures, such as azetidines and butadienes, which have applications in developing new chemicals and materials (Burger et al., 1971).
Biological Applications
Antimicrobial Agent Synthesis : It has been used in synthesizing compounds with potential antimicrobial activity, indicating its role in medicinal chemistry (Doraswamy & Ramana, 2013).
DNA Binding and Antioxidant Studies : This compound has been employed in studies focusing on DNA binding and antioxidant potential, indicating its relevance in biochemistry and pharmacology (Rasool et al., 2021).
Synthesis of σ1 Ligands : It has been used in the synthesis and structure−activity relationship studies of derivatives designed as σ1 ligands, highlighting its utility in neurological and pharmaceutical research (Nakazato et al., 1999).
Safety And Hazards
Propiedades
IUPAC Name |
1-(3-bromophenyl)-2,2,2-trifluoroethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N.ClH/c9-6-3-1-2-5(4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGOYEFQAGQGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



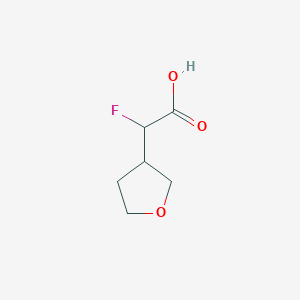
![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine](/img/structure/B1449247.png)
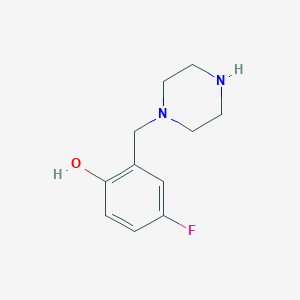


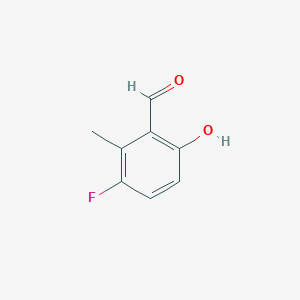
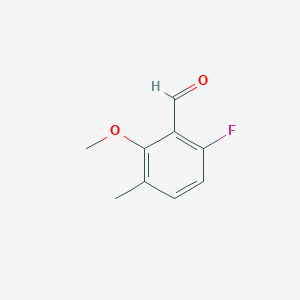

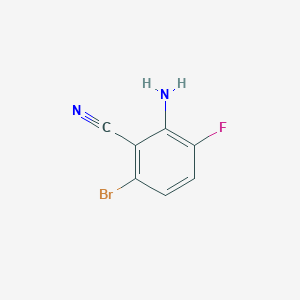

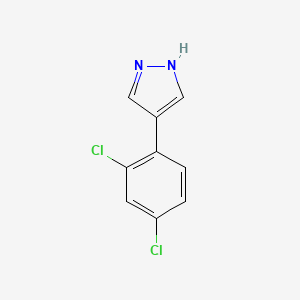

![5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1449267.png)
